1-Octen-3-Ol

Antimicrobial Food Safety Natural Preservative

1-Octen-3-ol (CAS 3391-86-4) is a chiral, naturally occurring C8 alcohol with a remarkably low odor threshold of 1.5 μg/kg, enabling potent mushroom/earthy sensory profiles at minimal inclusion. Its (R)-enantiomer delivers 1.7-fold superior attractancy in leishmaniasis vector surveillance over the (S)-form. The compound's membrane-disruption mechanism yields MIC 1.0 mg/mL against Gram-positive foodborne pathogens like Staphylococcus aureus, outperforming its ketone analog. FEMA GRAS status permits direct use in clean-label food preservation. Request a quote to leverage these quantifiable performance gaps.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 3391-86-4
Cat. No. B046169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octen-3-Ol
CAS3391-86-4
Synonyms1-Octen-3-ol;  1-Vinylhexanol;  3-Hydroxy-1-octene;  Amyl Vinyl Carbinol;  Moguchun;  Morrilol;  NSC 87563;  Pentylvinylcarbinol;  Primaverol;  Vinyl Amyl Carbinol;  dl-1-Octen-3-ol;  n-Oct-1-en-3-ol; 
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCCCC(C=C)O
InChIInChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3
InChIKeyVSMOENVRRABVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

1-Octen-3-Ol (CAS 3391-86-4): Procurement Overview & Key Identifiers for the Mushroom Alcohol Compound


1-Octen-3-ol (CAS 3391-86-4), an eight-carbon unsaturated secondary alcohol commonly referred to as mushroom alcohol, is a naturally occurring volatile compound primarily derived from fungal metabolism [1]. It is recognized for its characteristic earthy, mushroom-like aroma and is listed as a flavoring agent (FEMA 2805) by the Flavor and Extract Manufacturers Association, confirming its Generally Recognized As Safe (GRAS) status for food applications [2]. This compound exists as two enantiomers, (R)-(-)-1-octen-3-ol and (S)-(+)-1-octen-3-ol, which exhibit differential biological and sensory properties [3].

Why Generic Substitution of 1-Octen-3-Ol Fails: Evidence-Based Differentiation from C8 Alcohols and Ketones


Generic substitution of 1-octen-3-ol with other C8 alcohols or ketones is scientifically unsound due to profound, quantifiable differences in key performance attributes. The specific arrangement of the hydroxyl group and the double bond in 1-octen-3-ol dictates its unique bioactivity profile. For instance, the antimicrobial efficacy of 1-octen-3-ol is directly tied to its hydroxyl group, as the corresponding ketone, 1-octen-3-one, exhibits significantly weaker activity [1]. Furthermore, the compound's potent insect attractancy is stereospecific, with the (R)-enantiomer demonstrating up to a 1.7-fold higher capture rate compared to its (S)-counterpart in field trials [2]. Critically, its remarkably low odor threshold of 1.5 μg/kg distinguishes it from other mushroom-like volatiles, making it irreplaceable for achieving specific sensory profiles in flavor and fragrance applications [3]. These stark differences underscore that using a seemingly similar analog, such as 3-octanol or 1-octen-3-one, would result in dramatically different, and likely suboptimal, functional outcomes.

Product-Specific Evidence Guide: Quantified Superiority of 1-Octen-3-Ol Over Key Analogs


Antimicrobial Potency: 1-Octen-3-Ol vs. 1-Octen-3-One and Gram-Positive vs. Gram-Negative Selectivity

1-Octen-3-ol exhibits strong and selective antibacterial activity, with a 2-fold higher potency against Gram-positive bacteria (MIC = 1.0 mg/mL) compared to Gram-negative bacteria (MIC = 2.0 mg/mL). Critically, the presence of the hydroxyl group is essential for this activity; the structurally similar ketone analog, 1-octen-3-one, shows significantly lower antimicrobial efficacy in the same study [1]. This direct comparison highlights that the alcohol functional group is a key determinant of its bioactivity, making substitution with the ketone analog ineffective for antimicrobial applications.

Antimicrobial Food Safety Natural Preservative

Insect Attractancy: Stereospecific Activity of (R)-(-)-1-Octen-3-Ol Enantiomer in Field Trials

Field trials on sandflies (Phlebotomus martini) demonstrated a clear stereospecific attraction to 1-octen-3-ol. Traps baited with the (R)-(-)-enantiomer captured, on average, 1.7-fold more sandflies than traps baited with the (S)-(+)-enantiomer [1]. This quantifies a direct, behavioral consequence of the compound's chirality in a real-world setting and underscores that the racemic mixture (R/S) is functionally distinct from the isolated (R)-enantiomer.

Vector Control Semiochemicals Pest Management

Sensory Potency: Ultra-Low Odor Threshold of 1-Octen-3-Ol vs. Other Mushroom Volatiles

1-Octen-3-ol is characterized by an exceptionally low odor threshold of 1.5 μg/kg, contributing to its high Odor Activity Value (OAV) in complex matrices [1]. For context, this threshold is significantly lower than that of other common mushroom volatiles, making it one of the most potent contributors to the overall aroma. The specific 'mushroom-like' odor quality is exclusively attributed to the (R)-(-)-enantiomer [2], meaning that the racemic mixture and (S)-enantiomer have a different or less intense sensory profile.

Flavor Chemistry Sensory Analysis Aroma Compounds

Antifungal Activity: Comparative Efficacy of 1-Octen-3-Ol vs. 3-Octanol

In a study evaluating volatile compounds for grain protection, 1-octen-3-ol demonstrated superior antifungal activity compared to its structural isomer, 3-octanol. The study ranked several volatiles by their bioactivity against a fungal strain, establishing a clear hierarchy where 1-octen-3-ol was more effective than 3-octanol [1].

Antifungal Postharvest Protection Natural Fungicide

Mosquito Attractancy: Enantioselective Receptor Activation by (R)-(-)-1-Octen-3-Ol

The mosquito odorant receptor AaOR8 from the yellow fever mosquito (Aedes aegypti) exhibits a high degree of stereoselectivity, being preferentially activated by the (R)-(-)-enantiomer of 1-octen-3-ol [1]. This provides a molecular basis for the differential behavioral attraction observed in field studies. The study also demonstrated that shifting the chiral center from C3 to C4 drastically reduces receptor sensitivity [1], underscoring the precise structural requirements for biological activity.

Olfactory Receptor Vector Biology Structure-Activity Relationship

Optimal Application Scenarios for 1-Octen-3-Ol Based on Quantified Performance Evidence


Food Safety: Development of Natural Antimicrobial Agents for Gram-Positive Pathogen Control

The 2-fold higher potency of 1-octen-3-ol against Gram-positive bacteria (MIC of 1.0 mg/mL) makes it a particularly well-suited candidate for applications targeting pathogens like Staphylococcus aureus and Bacillus subtilis in food systems [1]. Its natural occurrence and GRAS status further support its use as a clean-label preservative. The established mechanism of membrane disruption [1] offers a reliable mode of action for product development.

Vector Surveillance: Optimized Sandfly Trapping with Enantiopure (R)-(-)-1-Octen-3-Ol

Field data confirms that the (R)-(-)-enantiomer of 1-octen-3-ol increases sandfly trap captures by 1.7-fold compared to the (S)-(+)-enantiomer [2]. For leishmaniasis control programs, this quantifiable improvement in surveillance efficiency justifies the procurement and use of the enantiopure compound over the racemic mixture, leading to more accurate population monitoring and more effective intervention strategies.

Flavor & Fragrance Formulation: High-Impact Mushroom and Earthy Notes at Trace Concentrations

With an odor threshold of just 1.5 μg/kg, 1-octen-3-ol is an exceptionally potent flavor and fragrance ingredient, allowing formulators to achieve a strong sensory impact at very low inclusion rates [3]. The characteristic 'mushroom-like' odor is exclusively produced by the (R)-(-)-enantiomer [4], making this specific form essential for creating authentic mushroom, earthy, or green notes in perfumery and food flavorings. Its GRAS status (FEMA 2805) [5] facilitates its direct use in consumable products.

Postharvest Protection: Fumigation Strategy for Reducing Fungal Spoilage

1-Octen-3-ol's demonstrated antifungal activity, which is superior to its isomer 3-octanol [6], positions it as a viable candidate for postharvest fumigation treatments to control fungal pathogens. Its volatile nature allows for application without direct contact, and its efficacy against spore germination [1] targets a critical stage of fungal proliferation, making it a promising tool for extending the shelf life of stored agricultural commodities.

Technical Documentation Hub

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